Cas no 12408-14-9 (4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI))

12408-14-9 structure
Nome del prodotto:4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI)
4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI)
- 1-Hydroxychlordane
- 4,7-Methanoinden-1-ol, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- 4,7-Methanoinden-1-ol, 3a,4,7,7a-tetrahydro-4,5,6,7,8,8-hexachloro-
- 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindenl-ol
- BRN 3975798
- SCHEMBL3229608
- 4,7-Methano-1H-inden-1-ol, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- 2597-11-7
- 4,7-Methano-1H-inden-1-ol, 3a,4,7,7a-tetrahydro-4,5,6,7,8,8-hexachloro-
- 4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indenol
- 1-Hydroxychlordene
- CHEBI:34091
- Chlordene hydroxide
- 3-Hydroxychlordene
- 3a,4,7,7a-Tetrahydro-4,5,6,7,8,8-hexachloro-4,7-methanoinden-1-ol
- 4,7-Methano-1H-indenol, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- NS00010029
- YQWCIPIEEBVRNY-UHFFFAOYSA-N
- DTXSID70862995
- 1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol
- AI3-27002
- 12408-14-9
- Q27115804
-
- Inchi: InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H
- Chiave InChI: YQWCIPIEEBVRNY-UHFFFAOYSA-N
- Sorrisi: OC1C=CC2C1C1(C(Cl)=C(Cl)C2(Cl)C1(Cl)Cl)Cl
Proprietà calcolate
- Massa esatta: 353.852031
- Massa monoisotopica: 351.854981
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 0
- Complessità: 471
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 5
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Densità: 1.83
- Punto di ebollizione: 411.6°Cat760mmHg
- Punto di infiammabilità: 202.7°C
4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI) Letteratura correlata
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
12408-14-9 (4,7-Methano-1H-indenol,4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (9CI)) Prodotti correlati
- 254448-30-1(benzyl N,N-bis2-(2-hydroxyethoxy)ethylcarbamate)
- 425645-37-0(N-[1-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide)
- 81067-38-1(1-Bromo-2,3,5-trichlorobenzene)
- 2305485-32-7(4-phenylpiperazine-1-sulfonyl fluoride)
- 2172091-92-6(3-(ethoxymethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine)
- 1701917-70-5(3-amino-2-(cyclopropylmethyl)-2-methylpropan-1-ol)
- 2227704-33-6((1S)-1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-ol)
- 1889410-60-9(3-(2-chloro-4-methoxyphenyl)-3,3-difluoropropanoic acid)
- 2648928-61-2((2R)-2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pentanoic acid)
- 929433-27-2((2Z)-2-(4-bromophenyl)methylidene-7-(diethylamino)methyl-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso